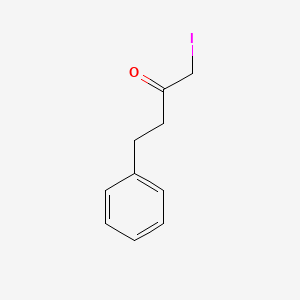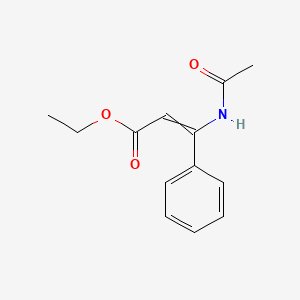![molecular formula C156H276O9 B14237273 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] CAS No. 557089-92-6](/img/structure/B14237273.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with ethene and tetradecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the ethene and tetradecyloxy groups. Common reagents used in these reactions include halogenated benzene derivatives, ethene, and tetradecyloxy compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine substituents.
1,3,5-Tris(4-methoxyphenyl)benzene: Contains methoxy groups instead of tetradecyloxy groups.
1,3,5-Tris(4-nitrophenyl)benzene: Features nitro groups, which confer different chemical properties.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] is unique due to its specific combination of ethene and tetradecyloxy groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in organic electronics and materials science, where stability and specific electronic characteristics are crucial.
Propriétés
Numéro CAS |
557089-92-6 |
|---|---|
Formule moléculaire |
C156H276O9 |
Poids moléculaire |
2295.8 g/mol |
Nom IUPAC |
5-[2-[3,5-bis[2-[3,4,5-tri(tetradecoxy)phenyl]ethenyl]phenyl]ethenyl]-1,2,3-tri(tetradecoxy)benzene |
InChI |
InChI=1S/C156H276O9/c1-10-19-28-37-46-55-64-73-82-91-100-109-124-157-148-136-145(137-149(158-125-110-101-92-83-74-65-56-47-38-29-20-11-2)154(148)163-130-115-106-97-88-79-70-61-52-43-34-25-16-7)121-118-142-133-143(119-122-146-138-150(159-126-111-102-93-84-75-66-57-48-39-30-21-12-3)155(164-131-116-107-98-89-80-71-62-53-44-35-26-17-8)151(139-146)160-127-112-103-94-85-76-67-58-49-40-31-22-13-4)135-144(134-142)120-123-147-140-152(161-128-113-104-95-86-77-68-59-50-41-32-23-14-5)156(165-132-117-108-99-90-81-72-63-54-45-36-27-18-9)153(141-147)162-129-114-105-96-87-78-69-60-51-42-33-24-15-6/h118-123,133-141H,10-117,124-132H2,1-9H3 |
Clé InChI |
KTRGDTUWYVQMEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C=CC2=CC(=CC(=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C=CC4=CC(=C(C(=C4)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



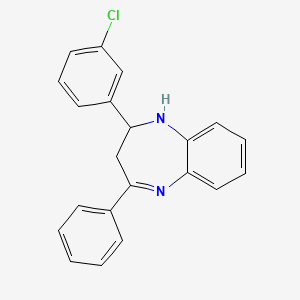
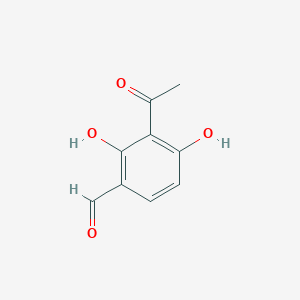
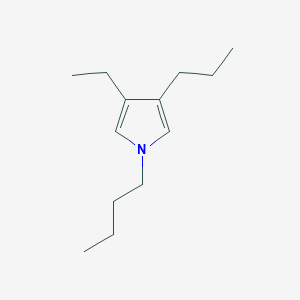
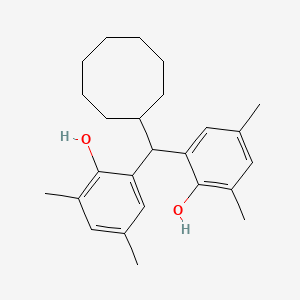
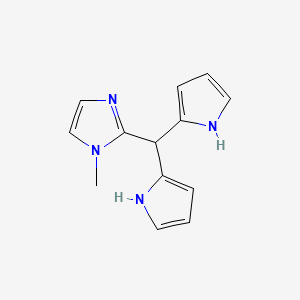
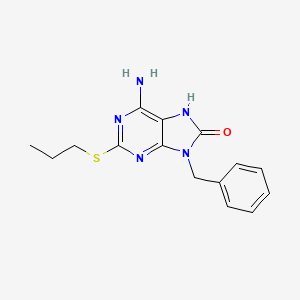
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)

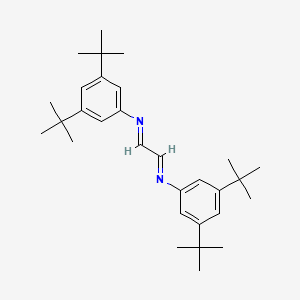
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)

